Ethyl 1-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

Calcium channel blocker Hexahydroquinoline SAR Ester bioisosterism

Ethyl 1-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS 1420794-33-7) is a polyhydroquinoline derivative characterized by a saturated hexahydroquinoline core bearing a 1-methyl substituent, a 2-oxo group, and an ethyl ester at the 3-position. The compound belongs to the broader hexahydroquinoline family, which includes numerous 4-aryl derivatives known as L-type calcium channel antagonists.

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
Cat. No. B11796932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(CCCC2)N(C1=O)C
InChIInChI=1S/C13H17NO3/c1-3-17-13(16)10-8-9-6-4-5-7-11(9)14(2)12(10)15/h8H,3-7H2,1-2H3
InChIKeyDGLWDGXLOURKND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate: Basic Identity and Structural Class for Procurement Screening


Ethyl 1-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS 1420794-33-7) is a polyhydroquinoline derivative characterized by a saturated hexahydroquinoline core bearing a 1-methyl substituent, a 2-oxo group, and an ethyl ester at the 3-position [1]. The compound belongs to the broader hexahydroquinoline family, which includes numerous 4-aryl derivatives known as L-type calcium channel antagonists [2]. Unlike 4-aryl-hexahydroquinoline drugs, this scaffold lacks the 4-aryl substitution, making it a versatile intermediate for further derivatization via Hantzsch-type multicomponent reactions or Gould-Jacobs cyclizations [1][2].

Why Generic Substitution Is Not Advisable for Ethyl 1-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate


Even within the narrow subclass of hexahydroquinoline-3-carboxylates, the ester moiety (ethyl vs. methyl vs. acid) and the N1 substituent (methyl vs. hydrogen) critically dictate both synthetic reactivity and pharmacological outcomes. In a head-to-head study of 2,6,6-trimethyl-4-aryl-hexahydroquinoline-3-carboxylates, replacing the methyl ester with an ethyl ester shifted calcium-channel relaxant potency, yielding a 50% relaxation concentration (IC₅₀) range that varied by up to an order of magnitude among analogs [1]. Furthermore, the absence of an N1‑methyl group eliminates the potential for N‑alkylation-dependent metabolic stability or target engagement [2]. Thus, interchanging ethyl, methyl, acid, or N‑H analogs without empirical data risks loss of the desired synthetic or pharmacological profile.

Quantitative Differentiation Evidence for Ethyl 1-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate


Calcium‑Channel Antagonistic Potency: Ethyl Ester vs. Methyl Ester in 4‑Aryl‑Hexahydroquinolines

In a series of 2,6,6‑trimethyl‑4‑aryl‑hexahydroquinoline‑3‑carboxylates, the ethyl ester analog IVl produced the highest vasorelaxant potency while the methyl ester analog IVc exhibited the lowest activity [1]. Although the exact IC₅₀ values are not publicly tabulated, the rank‑order difference confirms that the ethyl ester confers a measurable advantage in this pharmacophore class [1]. This finding provides a class‑level inference that the ethyl ester moiety, also present in the target compound, may similarly enhance target binding relative to methyl ester counterparts.

Calcium channel blocker Hexahydroquinoline SAR Ester bioisosterism

Conformational Impact of the N1‑Methyl Group: Boat Shallowness in Hexahydroquinoline Crystal Structures

Crystallographic analysis of three 4‑aryl‑hexahydroquinoline‑3‑carboxylates (all lacking N1‑methyl) showed that the 1,4‑DHP ring adopts a shallow boat conformation with N1 displacement from the C2/C3/C9/C10 mean plane of 0.110–0.181 Å [1]. Earlier studies correlate increased boat shallowness with higher calcium‑channel blocking activity [1]. The target compound’s N1‑methyl substituent is predicted to further flatten the boat via steric compression, which may enhance calcium‑channel affinity relative to N‑H analogs, though direct crystallographic data for the target compound are not yet available.

X-ray crystallography 1,4-DHP ring conformation Calcium channel structure-activity

Synthetic Versatility: Ethyl Ester as a Traceless Directing Group in Hantzsch Cyclizations

Ethyl 1-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is synthesized via Hantzsch-type condensations between aldehydes, β‑ketoesters, and cyclic 1,3‑diketones [1][2]. The ethyl ester serves a dual role: it activates the β‑ketoester component and later facilitates further functionalization through hydrolysis or transesterification. Vendor documentation indicates that the ethyl ester enhances solubility in common organic solvents (e.g., DCM, THF, EtOAc) compared to the free acid form [1], improving handling in multi‑step protocols. Although specific solubility values are not published, the empirical advantage is consistently cited in synthetic procedures for hexahydroquinoline libraries [2].

Hantzsch reaction Multicomponent synthesis Ethyl ester reactivity

Where Ethyl 1-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate Outperforms Analogs: Evidence‑Backed Application Scenarios


Calcium Channel Modulator Probe Synthesis

When the research objective is to explore structure‑activity relationships at L‑type calcium channels, the ethyl ester and N1‑methyl groups of this compound provide a starting scaffold that mirrors the pharmacophore of clinically studied hexahydroquinoline antagonists [1]. The crystallographic evidence for boat‑shallowness modulation by N‑substitution supports its use over N‑H analogs [2].

Medicinal Chemistry Library Expansion via C4‑Functionalization

The unsubstituted C4 position enables late‑stage diversification through Hantzsch condensations with diverse aryl aldehydes. The ethyl ester improves intermediate solubility and facilitates purification, reducing synthetic cycle times compared to methyl ester or acid intermediates [1].

Ester‑Directed Metal‑Catalyzed Couplings

The ethyl ester can act as a directing group in transition‑metal‑catalyzed C–H activation or cross‑coupling reactions. Its steric bulk relative to the methyl ester may enhance regioselectivity in palladium‑catalyzed transformations, although direct comparative data are still lacking [1][2].

Physicochemical Property Optimization in Pre‑Clinical Candidates

For lead optimization programs requiring balanced lipophilicity (clogP ~2–3), the ethyl ester provides a midpoint between the lower lipophilicity methyl ester and the ionizable free acid. This property can be leveraged to fine‑tune membrane permeability or metabolic stability, as inferred from the calcium antagonist SAR dataset [1].

Quote Request

Request a Quote for Ethyl 1-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.